

Povorcitinib Demonstrates Competitive Efficacy Against Biologic Therapies in Hidradenitis Suppurativa

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A comprehensive analysis of clinical trial data reveals that povorcitinib, an oral Janus kinase (JAK) 1 inhibitor, shows comparable and in some patient populations, potentially superior efficacy to established biologic therapies for the treatment of moderate to severe hidradenitis suppurativa (HS). This guide provides a detailed comparison of povorcitinib with leading biologics, including the tumor necrosis factor-alpha (TNF- α) inhibitors adalimumab and infliximab, and the interleukin-17 (IL-17) inhibitor secukinumab, supported by experimental data from their respective pivotal clinical trials.

Comparative Efficacy Analysis

The primary measure of efficacy in recent HS clinical trials is the Hidradenitis Suppurativa Clinical Response (HiSCR), defined as at least a 50% reduction in the total abscess and inflammatory nodule (AN) count with no increase in abscesses or draining fistulas. Higher benchmarks, such as HiSCR75, indicate a 75% reduction in AN count.

Key Efficacy Outcomes at 12-16 Weeks

Therapy (Trial)	Dosing Regimen	HiSCR50 Rate	Placebo Rate	HiSCR75 Rate	Placebo Rate
Povorcitinib (STOP-HS1)	45 mg QD	40.2%	29.7%	Not Reported	Not Reported
	75 mg QD	40.6%	29.7%	Not Reported	Not Reported
Povorcitinib (STOP-HS2)	45 mg QD	42.3%	28.6%	Not Reported	Not Reported
	75 mg QD	42.3%	28.6%	Not Reported	Not Reported
Adalimumab (PIONEER I)	40 mg weekly	41.8%	26.0%	Not Reported	Not Reported
Adalimumab (PIONEER II)	40 mg weekly	58.9%	27.6%	Not Reported	Not Reported
Secukinumab (SUNSHINE)	300 mg Q2W	45.0%	33.7%	Not Reported	Not Reported
	300 mg Q4W	41.8%	33.7%	Not Reported	Not Reported
Secukinumab (SUNRISE)	300 mg Q2W	42.3%	31.2%	Not Reported	Not Reported
	300 mg Q4W	46.1%	31.2%	Not Reported	Not Reported
Infliximab*	5 mg/kg at weeks 0, 2, 6	27% ($\geq 50\%$ HSSI reduction)	5% ($\geq 50\%$ HSSI reduction)	Not Reported	Not Reported

*Note: Infliximab data is from a trial using the Hidradenitis Suppurativa Severity Index (HSSI) and is not a direct comparison to HiSCR. A meta-analysis of 19 studies on infliximab in HS showed a pooled response rate of 83%, though the outcome measures varied across studies. [\[1\]](#)[\[2\]](#)

Efficacy in Biologic-Experienced Patients

Povorcitinib has demonstrated notable efficacy in patients with prior exposure to biologic therapies. In the STOP-HS2 trial, HiSCR50 rates at week 12 were 45% for the 45 mg dose and

40% for the 75 mg dose, compared to 19.5% in the placebo group.[3] Similarly, a post-hoc analysis of the SUNSHINE and SUNRISE trials showed that in biologic-experienced patients, secukinumab at a dose of 300 mg every 2 weeks achieved a HiSCR of 37.0% at week 16, compared to 27.3% for placebo.

Experimental Protocols

Povorcitinib (STOP-HS1 & STOP-HS2)

- Study Design: Two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.[4]
- Population: Adults with moderate to severe HS for at least 3 months, with a total AN count of ≥ 5 in at least two distinct anatomical areas, and at least one area at Hurley Stage II or III.[5][6] Patients must have had an inadequate response to, intolerance to, or contraindication for at least one conventional systemic therapy.[4][6]
- Intervention: Povorcitinib 45 mg once daily, 75 mg once daily, or placebo for a 12-week placebo-controlled period, followed by a 42-week extension period.[4]
- Primary Endpoint: Proportion of participants achieving HiSCR50 at Week 12.[4]
- Key Exclusion Criteria: Draining tunnel count of >20 , active serious infections (TB, HBV, HCV, HIV), history of malignancy, or prior failure of a JAK inhibitor.[5]

Adalimumab (PIONEER I & PIONEER II)

- Study Design: Two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.[7]
- Population: Adults with moderate to severe HS for at least 1 year, with a total AN count of ≥ 3 in at least two distinct anatomical areas, and at least one area at Hurley Stage II or III.[7][8] Patients must have had an inadequate response to a ≥ 3 -month trial of oral antibiotics.[9]
- Intervention: Adalimumab 40 mg weekly (following a 160 mg and 80 mg loading dose) or placebo for a 12-week placebo-controlled period.[7]
- Primary Endpoint: Proportion of participants achieving HiSCR at Week 12.[7]

- Key Exclusion Criteria: Prior treatment with any anti-TNF therapy, and in PIONEER I, receipt of any oral antibiotic for HS within 28 days before baseline.[\[10\]](#)[\[11\]](#)

Secukinumab (SUNSHINE & SUNRISE)

- Study Design: Two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.[\[12\]](#)[\[13\]](#)
- Population: Adults with moderate to severe HS for at least 1 year, with a total AN count of ≥ 5 in at least two distinct anatomical areas.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Intervention: Secukinumab 300 mg subcutaneously every 2 weeks or every 4 weeks (following weekly loading doses) or placebo for a 16-week placebo-controlled period.[\[12\]](#)[\[13\]](#)
- Primary Endpoint: Proportion of participants achieving HiSCR at Week 16.[\[15\]](#)
- Key Exclusion Criteria: Total draining fistula count of ≥ 20 at baseline and use of any systemic biological immunomodulating treatment.[\[12\]](#)[\[13\]](#)

Infliximab

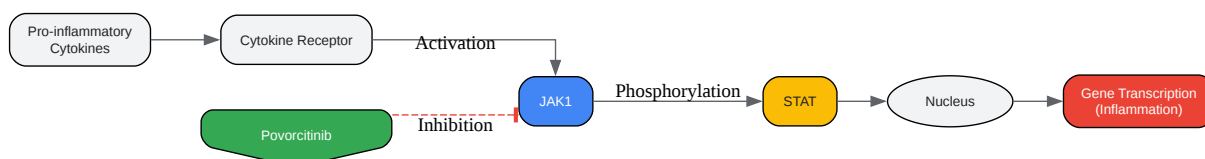
- Study Design: A randomized, double-blind, placebo-controlled crossover trial.[\[16\]](#)
- Population: Patients with moderate to severe HS.
- Intervention: Infliximab 5 mg/kg intravenously at weeks 0, 2, and 6, or placebo.[\[16\]](#)
- Primary Endpoint: Proportion of patients with a $\geq 50\%$ decrease in the Hidradenitis Suppurativa Severity Index (HSSI) score at week 8.[\[16\]](#)
- Key Exclusion Criteria: History of certain infections or malignancies.

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of povorcitinib and the compared biologic therapies target different components of the inflammatory cascade implicated in hidradenitis suppurativa.

Povorcitinib: JAK1 Inhibition

Povorcitinib is an oral small molecule that selectively inhibits Janus kinase 1 (JAK1). JAKs are intracellular enzymes that are crucial for signaling pathways of numerous cytokines involved in inflammation and immune responses. By blocking JAK1, povorcitinib disrupts the signaling of pro-inflammatory cytokines, thereby reducing inflammation in HS.

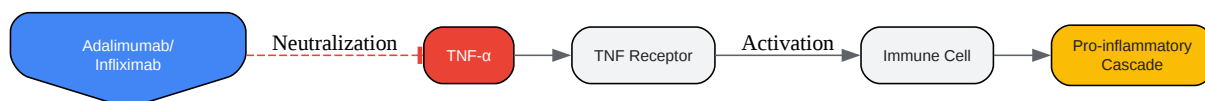


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Caption: Povorcitinib inhibits the JAK1 signaling pathway.

Biologics: Targeting Specific Cytokines

- Adalimumab and Infliximab (TNF- α Inhibitors): These are monoclonal antibodies that bind to and neutralize TNF- α , a key pro-inflammatory cytokine that is elevated in HS lesions. This action prevents TNF- α from binding to its receptors, thereby inhibiting the downstream inflammatory cascade.



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Caption: TNF- α inhibitors neutralize TNF- α , halting inflammation.

- Secukinumab (IL-17A Inhibitor): This monoclonal antibody selectively binds to and neutralizes interleukin-17A (IL-17A), another pro-inflammatory cytokine implicated in the pathogenesis of HS. By blocking IL-17A, secukinumab inhibits its interaction with the IL-17 receptor, thus interrupting the inflammatory signaling pathway.

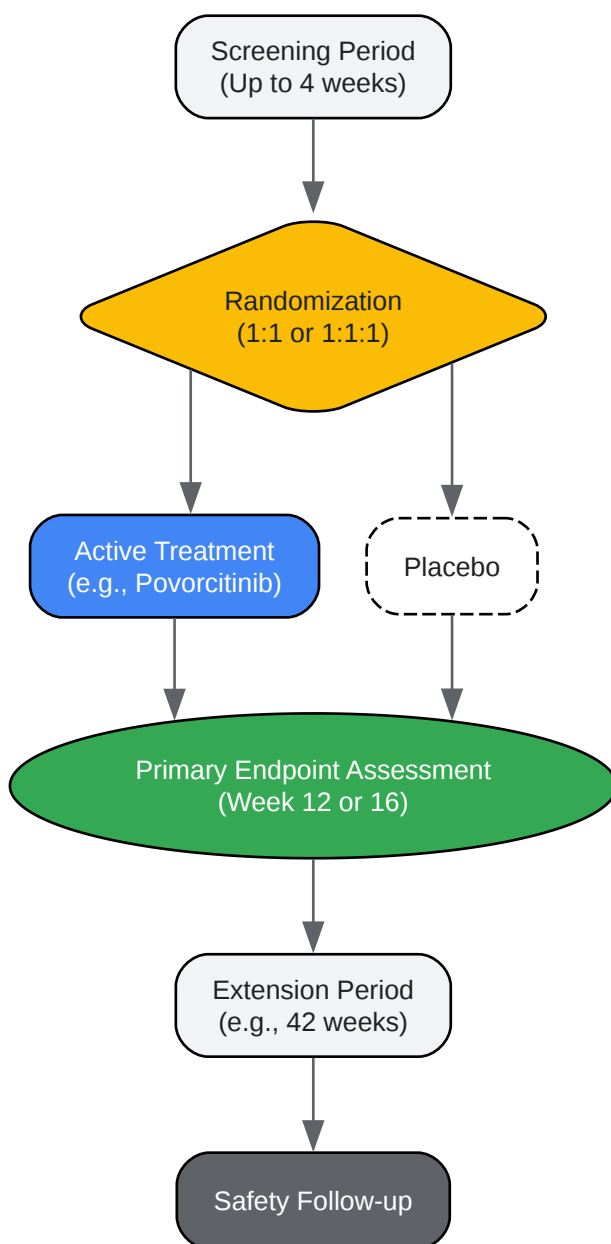


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Caption: Secukinumab neutralizes IL-17A, reducing inflammation.

Experimental Workflow of a Representative Phase 3 Clinical Trial

The following diagram illustrates a typical workflow for the pivotal Phase 3 clinical trials discussed in this guide.



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Caption: Generalized workflow of a Phase 3 HS clinical trial.

Conclusion

Povorcitinib, as an oral JAK1 inhibitor, presents a promising therapeutic option for patients with moderate to severe hidradenitis suppurativa, demonstrating robust efficacy that is competitive with established injectable biologic therapies. Its efficacy in biologic-experienced patients addresses a significant unmet need in this patient population. The distinct mechanism of action

offers a valuable alternative for patients who may not respond to or are not suitable candidates for TNF- α or IL-17 inhibitors. Further long-term data will be crucial in fully defining its position in the evolving treatment landscape for hidradenitis suppurativa.

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